molecular formula C26H22N4O3S B2363470 N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536707-66-1

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2363470
CAS RN: 536707-66-1
M. Wt: 470.55
InChI Key: AJZIWMWGTDUMSF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a methoxyphenyl group, a pyrimidoindole group, and a sulfanylacetamide group. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the pyrimidoindole group. The methoxyphenyl and benzyl groups could potentially participate in π-π stacking interactions, which might influence its binding to biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanylacetamide group could potentially make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Crystal Structure Analysis

  • The molecular structure of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has been analyzed. These molecules have a folded conformation, where the pyrimidine ring inclines at specific angles to the benzene ring, offering insights into molecular geometry and potential interactions (Subasri et al., 2017).

Antimicrobial Agent Synthesis

  • Novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which share structural similarities with the compound , have been synthesized and evaluated for antimicrobial properties. Some of these compounds showed significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Cancer Research

  • Compounds with structures related to N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide have been synthesized and tested for anticancer activity. Specific derivatives showed potent and selective cytotoxic effects against certain leukemia cell lines, highlighting the potential of these compounds in cancer research (Horishny et al., 2021).

Antimicrobial and Hemolytic Agents

  • A series of N-substituted derivatives of related compounds were synthesized and tested for antimicrobial and hemolytic activities. These studies are crucial for understanding the biological activities and potential therapeutic applications of such compounds (Rehman et al., 2016).

Dual Inhibitors for Thymidylate Synthase and Dihydrofolate Reductase

  • Studies on analogues of N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide revealed their potential as dual inhibitors for critical enzymes like thymidylate synthase and dihydrofolate reductase. This dual inhibition property is significant for the development of new therapeutic agents (Gangjee et al., 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the functional groups present in the compound, it could potentially exhibit a range of biological activities, making it a promising candidate for drug development .

properties

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-33-19-13-11-18(12-14-19)30-25(32)24-23(20-9-5-6-10-21(20)28-24)29-26(30)34-16-22(31)27-15-17-7-3-2-4-8-17/h2-14,28H,15-16H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIWMWGTDUMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

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